molecular formula C20H27N3O4S B3017309 2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049433-62-6

2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B3017309
CAS RN: 1049433-62-6
M. Wt: 405.51
InChI Key: WDTHEFDUKUXEAO-UHFFFAOYSA-N
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Description

“2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” is a chemical compound that has been studied for its potential biological effects . It is a derivative of benzimidazole and piperazine . The compound has been synthesized and evaluated for its anxiolytic potential .


Synthesis Analysis

The compound was synthesized conventionally . The benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids . The yield of the synthesis was 57% .


Molecular Structure Analysis

The molecular structure of the compound includes aromatic and aliphatic C–H bonds, a C=C stretch, and a C–N aromatic bond . The compound has a melting point of 162–165 °C .


Chemical Reactions Analysis

The compound was synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents . The progress of the reaction was monitored using HPLC chromatography .


Physical And Chemical Properties Analysis

The compound has a melting point of 162–165 °C . The IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .

Scientific Research Applications

Endothelin Antagonism and Cardiovascular Effects

Benzenesulfonamide derivatives have been investigated for their role as endothelin receptor antagonists, demonstrating potential in cardiovascular research. For instance, biphenylsulfonamides have been identified as a novel series of endothelin-A (ETA) selective antagonists, with specific substitutions on the pendant phenyl ring leading to improved binding and functional activity. These compounds, including BMS-187308, have shown promising oral activity in inhibiting pressor effects caused by ET-1 infusion in rats, indicating their potential in vivo activity against endothelin-1 in nonhuman primates (Murugesan et al., 1998).

properties

IUPAC Name

2,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-26-18-8-9-20(19(16-18)27-2)28(24,25)21-10-11-22-12-14-23(15-13-22)17-6-4-3-5-7-17/h3-9,16,21H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTHEFDUKUXEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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